

Application Notes and Protocols: 2,3-O-Isopropylidenyl Euscaphic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2,3-O-Isopropylidenyl euscaphic acid

Cat. No.: B15593379

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Introduction

2,3-O-Isopropylidenyl euscaphic acid, a semi-synthetic derivative of the naturally occurring triterpenoid euscaphic acid, has emerged as a compound of interest in medicinal chemistry. Euscaphic acid itself, isolated from plants such as *Rubus alceaefolius* and *Euscaphis japonica*, has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and hypoglycemic effects. The addition of the 2,3-O-isopropylidene group can modify the parent molecule's physicochemical properties, such as lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles. These notes provide an overview of the potential applications of **2,3-O-Isopropylidenyl euscaphic acid**, supported by available data and detailed experimental protocols to guide further research.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C33H52O5	[1]
Molecular Weight	528.76 g/mol	[2]
CAS Number	220880-90-0	[1]
Appearance	White to off-white solid	-
Solubility	Soluble in DMSO, ethanol, and other organic solvents	[3]

Biological Activities and Applications

Cytotoxic Activity

2,3-O-Isopropylidenyl euscaphic acid has exhibited cytotoxic activity against human leukemia cells, suggesting its potential as an anticancer agent.

Quantitative Data:

Cell Line	Assay	IC50 (μM)	Reference
HL-60 (Human Leukemia)	Cytotoxicity Assay	72.8	[2]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of **2,3-O-Isopropylidenyl euscaphic acid** on various cancer cell lines.[4]
[5]

Materials:

- **2,3-O-Isopropylidenyl euscaphic acid**
- Target cancer cell line (e.g., HL-60)

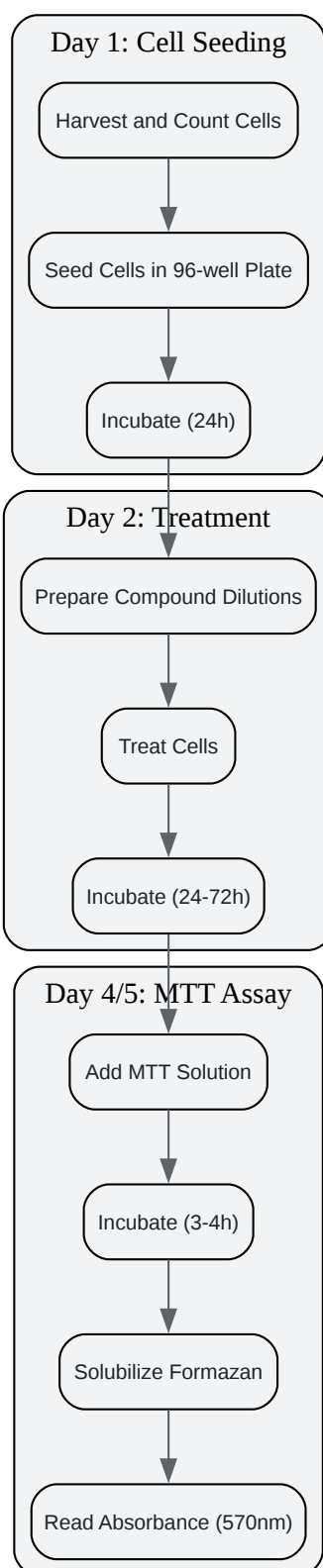
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplates
- Multichannel pipette
- Microplate reader

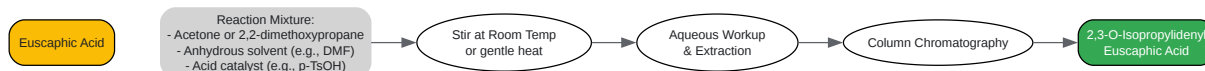
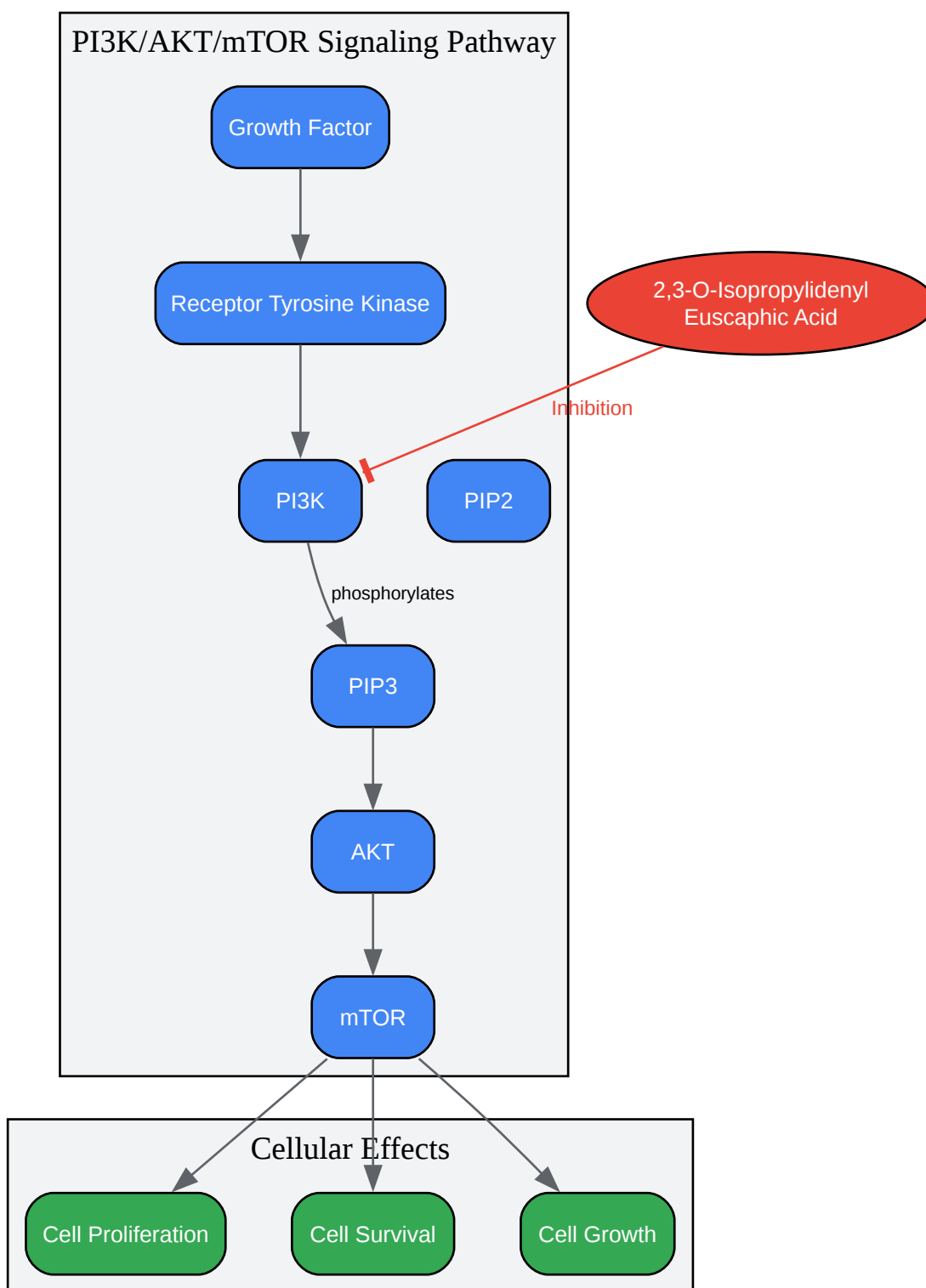
Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **2,3-O-Isopropylidenyl euscaphic acid** in DMSO.
 - Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
 - Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Solubilization of Formazan:
 - Carefully remove the medium from the wells.
 - Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently by pipetting or shaking for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Assay





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